N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cinnamamide
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Description
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cinnamamide, commonly known as CCT251545, is a small molecule inhibitor that has gained attention in recent years due to its potential applications in cancer research. CCT251545 was first synthesized in 2010 and has since been studied extensively for its mechanism of action and biochemical and physiological effects.
Scientific Research Applications
Synthesis and Characterization
- Synthesis of Derivatives : Derivatives of closely related compounds have been synthesized for potential applications as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These derivatives exhibit significant biological activities without causing tissue damage in liver, kidney, colon, and brain compared to untreated controls, showcasing the therapeutic potential of these compounds (Ş. Küçükgüzel et al., 2013).
Antimicrobial Applications
- Antimicrobial Activity : Amido-linked bis-heterocycles, which are structurally similar, have been prepared and demonstrated strong antibacterial and antifungal activities against specific strains such as Bacillus subtilis and Penicillium chrysogenum (V Padmavathi et al., 2011).
Synthetic Organic Chemistry
- Cycloaddition Reactions : Studies on trifluorodiazoethane have shown it forms cyclopropanes with olefins and Δ1-pyrazolines through 1,3-dipolar addition, illustrating the chemical reactivity and potential utility of related compounds in synthetic organic chemistry (J. Atherton & R. Fields, 1968).
Fluorescent Molecules
- Novel Fluorescent Molecules : Trifluoromethylated derivatives have been found to exhibit fluorescence, indicating potential use as fluorophores for biological imaging and diagnostics. This underscores the utility of trifluoromethyl groups in enhancing the properties of pyrazole-based compounds (Yan‐Chao Wu et al., 2006).
Chemical Reactions and Mechanisms
- Radical-Involved Cascade Cyclization : A silver-catalyzed process facilitated the cyclization of cinnamamides to form 2-phosphinoyl-3H-pyrrolo[1,2-a]indoles, demonstrating the versatility of these compounds in complex chemical transformations and the formation of novel structures (Jian Xu et al., 2017).
properties
IUPAC Name |
(E)-N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O/c19-18(20,21)16-12-15(14-7-8-14)24(23-16)11-10-22-17(25)9-6-13-4-2-1-3-5-13/h1-6,9,12,14H,7-8,10-11H2,(H,22,25)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXUXHYMJXVIBN-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C=CC3=CC=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=CC(=NN2CCNC(=O)/C=C/C3=CC=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cinnamamide |
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